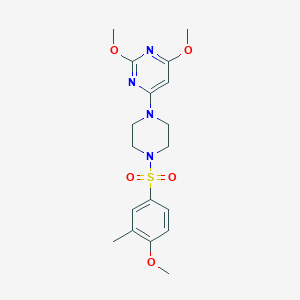![molecular formula C31H33N5O7 B2940460 4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate CAS No. 1351590-99-2](/img/structure/B2940460.png)
4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate is a complex organic compound characterized by its multiple functional groups, including benzamide and benzimidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate typically involves several steps:
Formation of 1H-benzo[d]imidazole: Starting with the phenoxymethyl precursor, react with o-phenylenediamine under acidic conditions to obtain 1H-benzo[d]imidazole.
Piperidine Substitution: Introduce the piperidin-1-ylmethyl group to the 1H-benzo[d]imidazole core via nucleophilic substitution.
Acetylation Reaction: The intermediate compound is then reacted with 4-((2-oxoacetyl)piperidin-1-yl)benzamide in the presence of an acylating agent.
Formation of Oxalate Salt: The final product is obtained by reacting the amide with oxalic acid to form the oxalate salt.
Industrial Production Methods: For industrial-scale production, the process may be optimized to improve yield and purity. This often involves using high-pressure reactors and efficient purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidative cleavage of the phenoxymethyl group to produce phenolic derivatives.
Reduction: Hydrogenation can reduce the benzimidazole ring, though this is less common.
Substitution: The amide and benzimidazole groups are sites for nucleophilic substitution.
Oxidation: Use of agents like potassium permanganate (KMnO4) under acidic or alkaline conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols can react under reflux conditions.
Oxidative Products: Phenolic derivatives and oxalic acid.
Reductive Products: Reduced benzimidazole derivatives.
Substitution Products: Various nucleophile-substituted amides.
Applications De Recherche Scientifique
Chemistry:
As a Catalyst: Due to its structure, it can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Biomolecular Interactions: The compound's benzimidazole structure allows it to interact with DNA, making it a candidate for studying DNA-binding properties.
Potential Drug Candidate: Its structural features suggest applications in antiviral and anticancer drug development.
Material Science: Can be used in the synthesis of advanced materials due to its stability and reactivity.
Mécanisme D'action
Molecular Targets:
DNA Binding: The benzimidazole moiety intercalates with DNA, potentially disrupting replication and transcription processes.
Enzyme Inhibition: May inhibit specific enzymes by binding to their active sites, altering their activity.
Cell Cycle Arrest: By intercalating with DNA, it can cause cell cycle arrest, leading to apoptosis in cancer cells.
Signal Transduction: Modulates pathways involved in cell signaling, affecting cellular responses and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-(phenoxymethyl)-1H-benzo[d]imidazole: Lacks the piperidine and amide groups, resulting in different reactivity and applications.
4-(2-(2-(4-(methylsulfonyl)phenylamino)benzamido)ethyl)piperidine: Features similar functional groups but differs in its core structure.
Uniqueness: 4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate's unique combination of functional groups and its ability to form stable salts make it stand out among similar compounds. This distinct structure is what gives it the potential for diverse applications in various fields of research.
There you have it, a thorough exploration of this fascinating compound
Propriétés
IUPAC Name |
oxalic acid;4-[[2-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3.C2H2O4/c30-29(36)22-10-12-23(13-11-22)31-28(35)19-33-16-14-21(15-17-33)18-34-26-9-5-4-8-25(26)32-27(34)20-37-24-6-2-1-3-7-24;3-1(4)2(5)6/h1-13,21H,14-20H2,(H2,30,36)(H,31,35);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYQJEHBZJNOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)C(=O)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B2940377.png)
![4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2940378.png)


![2-(furan-3-amido)-N-(thiophen-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B2940384.png)

![2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2940386.png)





![2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2940399.png)
![N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2940400.png)
